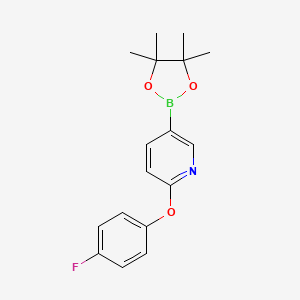

2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a fluorophenoxy group and a dioxaborolane moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a phenoxide ion.

Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a Suzuki-Miyaura coupling reaction, where a boronic ester reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce fully saturated compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets due to the presence of the fluorophenoxy group, which can enhance lipophilicity and biological activity.

- Anticancer Activity : Preliminary studies indicate that derivatives of 2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes or pathways crucial for tumor growth.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. The dioxaborolane unit can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

- Cross-Coupling Reactions : The boron atom in the dioxaborolane moiety allows for efficient coupling with organohalides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Material Science

Due to its unique electronic properties and stability, this compound is being investigated for use in developing advanced materials.

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and provide functional properties such as conductivity or reactivity under specific conditions.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The fluorophenoxy group can participate in π-π stacking interactions, while the dioxaborolane moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chlorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-(4-Bromophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-(4-Methylphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it particularly valuable in medicinal chemistry and materials science.

Actividad Biológica

2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound characterized by its unique structure and potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields such as medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound has the following chemical formula: C19H22BFO3 with a molecular weight of 328.19 g/mol. Its IUPAC name is 2-(2-((4-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The structure features a fluorophenoxy group and a dioxaborolane moiety that contribute to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities primarily through its interactions with specific enzymes and cellular pathways:

- Inhibition of Kinases : The compound has been studied for its ability to inhibit various kinases involved in cellular signaling pathways. For instance, it has shown promising results as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor, which is crucial in neurodegenerative diseases .

- Anti-inflammatory Properties : In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokines in BV2 microglial cells. This suggests potential applications in treating neuroinflammation .

- Antioxidant Activity : The compound's antioxidant properties have been evaluated using ORAC assays, showing significant capacity to scavenge free radicals .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on DYRK1A Inhibition : A recent study utilized docking simulations followed by enzymatic assays to confirm that derivatives of this compound exhibit nanomolar-level inhibitory activity against DYRK1A. The most potent derivatives showed IC50 values significantly lower than previously reported inhibitors .

- Cytotoxicity Assessment : In cytotoxicity assays performed on HT-22 (mouse hippocampal neuronal cells) and BV-2 cells, compounds derived from this structure were tested at varying concentrations (0.1 to 100 µM). Results indicated that some derivatives maintained cell viability while effectively inhibiting target kinases .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | IC50 Values | Cell Lines Tested |

|---|---|---|---|

| DYRK1A Inhibition | Competitive inhibition | ~8 nM | Not specified |

| Anti-inflammatory effects | Reduction of NO and IL-6 levels | Not specified | BV2 microglial cells |

| Antioxidant activity | Free radical scavenging | Not specified | Various |

| Cytotoxicity | Viability assessment | >20 µM | HT-22 & BV-2 |

Applications

The diverse biological activities of this compound make it a valuable candidate for further research in multiple domains:

- Pharmaceutical Development : Its role as a DYRK1A inhibitor positions it as a potential therapeutic agent for neurodegenerative diseases.

- Organic Synthesis : The compound serves as an important building block in organic chemistry for synthesizing more complex molecules through cross-coupling reactions.

- Material Science : Applications in developing advanced materials with improved properties are also being explored.

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BFNO3/c1-16(2)17(3,4)23-18(22-16)12-5-10-15(20-11-12)21-14-8-6-13(19)7-9-14/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAPBZDAQNQASC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.